molecular formula C21H16FN3O2S B2622175 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 1020975-53-4

2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No. B2622175
CAS RN: 1020975-53-4
M. Wt: 393.44
InChI Key: OJOCLQOLDMACGR-UHFFFAOYSA-N
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Description

“2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” is a compound that belongs to a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues . These compounds have been found to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Synthesis Analysis

The synthesis of these compounds involves several steps starting from commercially available substances . The process includes the preparation of N-heterocyclic compounds characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The structure of these compounds is characterized by a pyridyl attached to thiazolo [5,4- b ]pyridine . This is a key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

These compounds undergo various chemical reactions. For instance, the structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide involves the inhibition of various enzymes and receptors. For instance, this compound has been shown to act as a potent and selective CB1 receptor antagonist, which can modulate the endocannabinoid system and affect various physiological processes such as pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes and receptors that it inhibits. For instance, the inhibition of FAAH and MAGL can lead to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which can modulate various physiological processes such as pain, inflammation, and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide in lab experiments include its potency, selectivity, and versatility in modulating various enzymes and receptors. However, the limitations of using this compound include its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

Of research on 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide include the development of more potent and selective analogs, the elucidation of its structure-activity relationship, and the exploration of its potential therapeutic applications in various diseases such as pain, inflammation, and cancer. Additionally, the investigation of its pharmacokinetic and pharmacodynamic properties can provide insights into its efficacy and safety in vivo.

Synthesis Methods

The synthesis method of 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide involves the reaction of 2-fluorophenol and 3-(thiazolo[5,4-b]pyridin-2-yl)aniline in the presence of a coupling reagent, followed by the addition of propanoyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including the cannabinoid receptor CB1, the fatty acid amide hydrolase (FAAH), and the monoacylglycerol lipase (MAGL).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-13(27-18-10-3-2-8-16(18)22)19(26)24-15-7-4-6-14(12-15)20-25-17-9-5-11-23-21(17)28-20/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOCLQOLDMACGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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